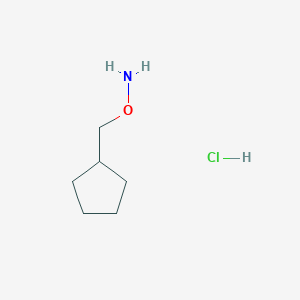

O-(Cyclopentylmethyl)hydroxylamine hydrochloride

Description

O-(Cyclopentylmethyl)hydroxylamine hydrochloride is a hydroxylamine derivative featuring a cyclopentylmethyl group attached to the oxygen atom of hydroxylamine. Hydroxylamine derivatives are widely used in organic synthesis, particularly for oxime formation via reactions with carbonyl compounds (aldehydes/ketones) . The cyclopentylmethyl substituent introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and applications in pharmaceutical or agrochemical synthesis.

Properties

IUPAC Name |

O-(cyclopentylmethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-8-5-6-3-1-2-4-6;/h6H,1-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVCUXJDRNNFRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694591 | |

| Record name | O-(Cyclopentylmethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854382-69-7 | |

| Record name | O-(Cyclopentylmethyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of O-(Cyclopentylmethyl)hydroxylamine hydrochloride typically involves the O-alkylation of hydroxylamines. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a direct route to O-substituted hydroxylamines from alcohols.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. The compound is often synthesized in large quantities to meet the demands of various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

O-(Cyclopentylmethyl)hydroxylamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: It can be reduced to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, primary amines, and various substituted hydroxylamines .

Scientific Research Applications

Scientific Research Applications

O-(Cyclopentylmethyl)hydroxylamine hydrochloride has been utilized in various scientific research fields due to its unique properties:

Organic Synthesis

- Reagent for Oxime Formation : The compound is commonly used as a reagent for the preparation of oximes from carbonyl compounds, which are essential intermediates in organic synthesis. This reaction is significant for producing various pharmaceuticals and agrochemicals.

- Building Block for Complex Molecules : It serves as a building block in the synthesis of more complex organic compounds, enabling chemists to create diverse molecular architectures.

Biological Studies

- Enzyme Mechanism Investigation : this compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications. Its ability to act as a nucleophile allows it to interact with various biomolecules, providing insights into biochemical pathways.

- Potential Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit biological activity that could be harnessed for antimicrobial applications. Its structural similarities with other hydroxylamines hint at potential efficacy against bacterial infections .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be integrated into various manufacturing processes, particularly where specific reactivity is required.

Mechanism of Action

The mechanism of action of O-(Cyclopentylmethyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a nucleophile, participating in various biochemical reactions. It may also inhibit specific enzymes by forming stable complexes with their active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares O-(Cyclopentylmethyl)hydroxylamine hydrochloride with other O-substituted hydroxylamine hydrochlorides, focusing on physical properties, reactivity, and applications.

Table 1: Key Physical and Chemical Properties

*Calculated based on molecular formula C₆H₁₁NO·HCl.

Reactivity and Functional Group Influence

- Electron-Withdrawing Groups : O-Pentafluorobenzyl derivatives (PFBHA) exhibit enhanced reactivity toward carbonyl compounds due to electron-withdrawing fluorine atoms, making them ideal for trace analysis in environmental and biological samples .

- Steric Effects : Bulky substituents like cyclopentylmethyl may slow reaction kinetics in oxime formation compared to smaller groups (e.g., methyl or ethyl) but improve selectivity in complex syntheses .

- Lipophilicity : Cyclopentylmethyl and trimethylsilyl groups increase lipophilicity, enhancing solubility in organic phases—critical for drug delivery systems or hydrophobic reaction environments .

Stability and Handling

- Thermal Stability : PFBHA (mp 215°C) and O-ethyl derivatives (mp 130–133°C) show higher thermal stability compared to smaller analogs, likely due to crystalline packing and substituent interactions .

- Hygroscopicity : Hydroxylamine hydrochlorides are generally hygroscopic, requiring anhydrous storage conditions .

Biological Activity

O-(Cyclopentylmethyl)hydroxylamine hydrochloride (CAS: 854382-69-7) is a compound that has garnered interest due to its potential biological activities. This article delves into its properties, mechanisms of action, and applications based on recent research findings.

- Molecular Formula : C₆H₁₄ClNO

- Molecular Weight : 151.63 g/mol

- Appearance : White to pale yellow crystalline solid

- Melting Point : 170°C to 172°C

- Solubility : Soluble in water

1. Antimicrobial Properties

This compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies have indicated its efficacy against both Gram-positive and Gram-negative bacteria, which is a significant aspect for potential therapeutic applications in treating infections.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Low |

The compound's activity is attributed to the hydroxylamine functional group, which is known for its reactivity with carbonyl compounds, potentially leading to the formation of adducts that disrupt bacterial metabolism.

2. Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. The compound has shown potential in mitigating oxidative stress, which is a contributing factor in neurodegenerative diseases. In vitro studies have demonstrated its ability to reduce reactive oxygen species (ROS) levels in neuronal cells, indicating a protective effect against oxidative damage.

3. Inhibition of Chymase Activity

Chymase is an enzyme involved in various pathological conditions, including asthma and cardiovascular diseases. This compound has been identified as a potential inhibitor of chymase activity, suggesting its applicability in treating conditions such as chronic obstructive pulmonary disease (COPD), allergic reactions, and hypertension .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of E. coli growth with an MIC (Minimum Inhibitory Concentration) value of 50 µg/mL. This study highlights the compound's potential as an antibacterial agent.

Case Study 2: Neuroprotection in Cell Models

In a cell culture model simulating oxidative stress conditions, treatment with this compound resulted in a 30% reduction in cell death compared to untreated controls. This suggests a promising avenue for further research into its neuroprotective capabilities.

Research Findings

Recent investigations into the biological activities of this compound have revealed several key findings:

- Antiviral Activity : Although primarily noted for antibacterial properties, some studies suggest potential antiviral effects against Hepatitis C Virus (HCV), indicating broader applicability in infectious disease management .

- Mechanism of Action : The compound's mechanism appears to involve the modulation of enzyme activity and the reduction of oxidative stress markers, which are critical pathways in various disease processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing O-(cyclopentylmethyl)hydroxylamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves reacting cyclopentylmethyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under mild conditions (room temperature, aqueous medium). The reaction proceeds via nucleophilic substitution, where hydroxylamine displaces the chloride. Yield optimization requires careful pH control (neutral to slightly basic) to avoid decomposition of hydroxylamine. Solvent choice (e.g., water or ethanol) and reaction time (typically 4–12 hours) also affect efficiency. Excess hydroxylamine hydrochloride (1.2–1.5 equiv) ensures complete conversion .

Q. How is this compound utilized in oxime synthesis, and what are the key experimental considerations?

- Methodological Answer : The compound reacts with carbonyl groups (aldehydes/ketones) under acidic or basic conditions to form oximes. For aldehydes, mild acid (e.g., HCl) accelerates the reaction, while ketones may require heating. Key considerations:

- Use equimolar ratios to avoid side reactions (e.g., overoximation).

- Monitor pH to stabilize the hydroxylamine intermediate.

- Purify oximes via recrystallization or column chromatography. Alternative methods (microwave-assisted or mechanochemical synthesis) can reduce reaction time .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep in a cool, dry place away from oxidizing agents. Use airtight containers to prevent moisture absorption.

- Handling : Wear nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of HCl vapors.

- Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite). Avoid aqueous rinses to prevent HCl release .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing O-(cyclopentylmethyl)hydroxylamine-derived isoxazolines with antimicrobial activity?

- Methodological Answer :

- Design : React the compound with α,β-unsaturated carbonyl precursors (e.g., chalcones) under acidic conditions.

- Optimization :

- Use polar aprotic solvents (e.g., DMF) to enhance cyclization.

- Introduce electron-withdrawing groups on the chalcone to improve cyclization kinetics.

- Screen for antimicrobial activity via MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Data Analysis : Compare yields and bioactivity across substituents to establish structure-activity relationships (SAR) .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (UV detection at 210 nm) and aqueous acetonitrile mobile phase.

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) shows cyclopentylmethyl protons (δ 1.5–2.1 ppm) and NH₂ signals (δ 5.2–5.8 ppm).

- FT-IR : Confirm N–O (950 cm⁻¹) and NH₂ (3300 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS in positive mode for [M+H]⁺ (expected m/z ~163.6) .

Q. How do conflicting data on reaction yields in hydroxylamine-mediated syntheses arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from:

- Byproduct Formation : Hydroxylamine decomposition (to NH₃ or NO) under high heat or acidic conditions. Mitigate via strict temperature control (≤40°C) and inert atmospheres.

- Solvent Effects : Polar solvents (e.g., water) favor ionic intermediates but may hydrolyze sensitive groups. Compare yields in water vs. ethanol.

- Analytical Variability : Standardize quantification methods (e.g., gravimetric vs. HPLC) .

Q. What strategies enable the use of this compound in MAO inhibition studies, and what are the pitfalls?

- Methodological Answer :

- Experimental Design :

- Prepare test compounds by conjugating the hydroxylamine group to bioactive scaffolds (e.g., phenazines).

- Assess MAO-A/MAO-B selectivity via fluorometric assays using kynuramine as a substrate.

- Pitfalls :

- Auto-oxidation of hydroxylamine derivatives: Use antioxidants (e.g., ascorbic acid) in buffers.

- Off-target effects: Include controls with parent hydroxylamine hydrochloride to isolate compound-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.